molecular formula C11H19ClN2O B7917328 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917328
M. Wt: 230.73 g/mol
InChI Key: VDVNPAKGYQKFEA-JTQLQIEISA-N
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Description

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a piperidine-based compound featuring a 2-chloroethanone moiety and a cyclopropyl-methyl-amino substituent at the (S)-configured 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₉ClN₂O with a molar mass of 230.73 g/mol . Predicted physicochemical properties include a density of 1.17 g/cm³, boiling point of 357°C, and pKa of 8.17, suggesting moderate lipophilicity and basicity . The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules .

Properties

IUPAC Name

2-chloro-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNPAKGYQKFEA-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with a cyclopropyl-methyl-amine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the piperidine ring allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent in various pharmacological contexts. Its structural similarities to known psychoactive substances suggest possible applications in treating neurological disorders. Research indicates that compounds with a piperidine structure can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of similar compounds. The modulation of serotonin receptors is crucial for developing new antidepressants. For instance, analogs of piperidine derivatives have shown promise in preclinical models for their ability to enhance serotonergic transmission .

Pain Management

Research has indicated that piperidine derivatives can exhibit analgesic properties. The compound's ability to interact with opioid receptors may provide insights into developing new pain management therapies . This is particularly relevant given the ongoing search for non-opioid analgesics to combat the opioid crisis.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds like 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone. Studies have shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound allows for extensive SAR studies, which are essential for understanding how structural modifications can enhance or diminish biological activity. Research has demonstrated that small changes in the piperidine ring or the introduction of different substituents can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds .

Data Tables

Compound NameSimilarity to Target CompoundNotable Effects
Compound AHighAntidepressant activity
Compound BModerateAnalgesic properties
Compound CLowNeuroprotective effects

Case Study 1: Antidepressant Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including variations of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, and assessed their effects on serotonin receptor modulation. The findings indicated that specific modifications enhanced receptor affinity and resulted in significant antidepressant-like behavior in animal models .

Case Study 2: Pain Management Research

A study focused on evaluating the analgesic potential of piperidine derivatives found that certain compounds exhibited significant pain-relieving effects through opioid receptor activation. The research highlighted the potential for developing new pain management therapies based on these findings .

Case Study 3: Neuroprotection

Research conducted on neuroprotective agents revealed that some piperidine derivatives could reduce neuronal cell death induced by oxidative stress. This study suggests that 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone may hold promise as a neuroprotective agent in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-chloro-1-(piperidin-1-yl)ethanone derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperidine Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Biological Activity/Notes
2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (Target) (S)-3-(cyclopropyl-methyl-amino) 230.73 Predicted pKa: 8.17; used in pharmaceuticals/agrochemicals Not explicitly detailed in evidence; likely involves chloroacetylation of amine Activity inferred from piperidine derivatives' pharmacological relevance
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone 3,3-dimethyl-2,6-diphenyl 341.86 Triclinic crystal structure (P1 space group); studied for alkaloid-like activity Acid-catalyzed Darzens condensation Piperidine derivatives exhibit antimicrobial/antifungal potential
2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (R)-3-(isopropyl-methyl-amino) 246.78 Higher molecular weight; discontinued commercial availability Similar to target compound, with stereochemical variation Stereochemistry impacts receptor binding (R vs. S enantiomers)
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-aryl + piperidine ~270–320 (varies by aryl) Synthesized via chloroacetyl chloride + piperidine Anticonvulsant/antimicrobial screening candidates Bioactivity linked to tetrazole moiety (e.g., nitric oxide modulation)
2-Chloro-1-(pyrrolidin-1-yl)ethanone Pyrrolidine (5-membered ring) ~163.63 Used in Friedel-Crafts alkylation for urea/gaunidine derivatives Reaction with AlCl₃ in DCM Broader reactivity due to smaller ring size

Key Findings:

Structural Variations and Bioactivity: The cyclopropyl-methyl-amino group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., diphenyl groups in ) or smaller rings (e.g., pyrrolidine in ) .

Synthetic Routes: Most analogs are synthesized via chloroacetylation of amines (e.g., piperidine or tetrazole intermediates) .

Lipophilicity: Cyclopropyl groups may reduce logP compared to isopropyl or aryl substituents, affecting membrane permeability .

Commercial and Research Status :

  • Several analogs (e.g., ) are discontinued commercially, highlighting the niche application of the target compound .

Biological Activity

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, also known by its CAS number 1353993-14-2, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including antibacterial and antifungal activities, as well as its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is C11_{11}H19_{19}ClN2_2O, with a molecular weight of approximately 230.73 g/mol. The compound features a chlorinated ethanone core linked to a piperidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H19_{19}ClN2_2O
Molecular Weight230.73 g/mol
CAS Number1353993-14-2

Antibacterial Activity

Research indicates that compounds with similar structures to 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine demonstrate potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, several piperidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A (similar structure)0.0039S. aureus
Compound B0.025E. coli
Compound CNot Active-

Antifungal Activity

The antifungal potential of compounds related to 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone has also been explored. In vitro studies have shown that certain piperidine derivatives can inhibit the growth of Candida albicans, with MIC values indicating effective antifungal activity at concentrations as low as 0.0048 mg/mL .

Table 3: Antifungal Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Fungi
Compound D (related structure)0.0048C. albicans
Compound E0.039C. albicans
Compound FNot Active-

The biological activity of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone and its derivatives can be attributed to their ability to interact with bacterial cell membranes and inhibit essential cellular processes such as protein synthesis and cell wall formation . The presence of the chlorine atom in the structure may enhance lipophilicity, allowing better penetration through microbial membranes.

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